N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide
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Description
Synthesis Analysis
The compound’s structure shares similarities with furan, thiophene, and pyrrole carboxamides, which can be synthesized through pharmacomodulation of non-carboxylic NSAIDs. Research on the synthesis of this specific compound could involve adapting existing methods using Lawesson’s reagent or P4S10 for oxygen/sulfur exchange reactions.Molecular Structure Analysis
The molecular formula of the compound is C22H21N3O2S. The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Physical And Chemical Properties Analysis
The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Anti-Inflammatory Properties
This compound has been found to have significant anti-inflammatory properties . A series of novel derivatives of this compound were synthesized and evaluated for their anti-inflammatory activity . Among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 values for COX-1 inhibition . These compounds also demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .
Antioxidant Activity
Thiazole derivatives, including the compound , have been found to have antioxidant properties . These compounds can help protect the body from damage caused by harmful molecules called free radicals .
Analgesic Properties
Thiazole derivatives have been found to have analgesic properties, meaning they can help relieve pain . This makes them potentially useful in the development of new pain relief medications .
Antimicrobial Activity
Thiazole derivatives have been found to have antimicrobial properties, meaning they can kill or inhibit the growth of microorganisms . This makes them potentially useful in the development of new antimicrobial drugs .
Antifungal Activity
Some thiazole derivatives have been found to have antifungal properties . This means they could potentially be used in the development of new antifungal medications .
Antiviral Activity
Thiazole derivatives have been found to have antiviral properties . This means they could potentially be used in the development of new antiviral medications .
Antitumor and Cytotoxic Activity
Thiazole derivatives have been found to have antitumor and cytotoxic activity . This means they could potentially be used in the development of new cancer treatments .
Neuroprotective Properties
Thiazole derivatives have been found to have neuroprotective properties . This means they could potentially be used in the treatment of neurodegenerative diseases .
properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c1-12-7-13(2)18-16(8-12)22-20(27-18)24(11-15-5-4-6-21-10-15)19(25)17-9-14(3)23-26-17/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSPDHCYOCQPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC(=NO4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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